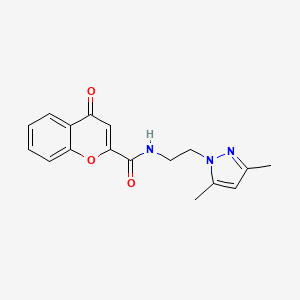

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

“N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide” is a synthetic compound featuring a chromene core fused with a pyrazole moiety. The chromene (4-oxo-4H-chromene) scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the 3,5-dimethylpyrazole group contributes to hydrogen bonding and hydrophobic interactions due to its methyl substituents .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-9-12(2)20(19-11)8-7-18-17(22)16-10-14(21)13-5-3-4-6-15(13)23-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUFSPVYEJFEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde to form an intermediate, which is then reacted with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the chromene moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or chromene rings .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chromene moiety may also contribute to the compound’s overall biological effects by interacting with cellular components .

Comparison with Similar Compounds

Key Observations :

- The target compound’s chromene core distinguishes it from purely pyrazole- or thiazole-based analogs, likely enhancing its electronic properties and solubility compared to halogenated derivatives like 3a–3e .

- The ethyl linker in the target compound may improve metabolic stability relative to methyl-linked analogs (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) .

Hydrogen Bonding and Molecular Interactions

Compounds with 3,5-dimethylpyrazole groups, such as the target and X66, exhibit strong hydrogen-bonding capabilities due to the pyrazole N–H and methyl groups, which stabilize interactions with biological targets like kinases or DNA . highlights the importance of hydrogen-bonding patterns in crystal packing and bioactivity, suggesting that the target compound’s chromene carbonyl group could engage in additional interactions compared to simpler phenyl derivatives .

Antimicrobial and Antifungal Activity

Pyrazole-thiazole hybrids (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) demonstrate moderate antimicrobial activity against Staphylococcus aureus and Candida albicans . While direct data for the target compound are unavailable, its chromene moiety—a known pharmacophore in antifungal agents—may enhance efficacy compared to thiazole-based analogs.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chromene moiety linked to a pyrazole ring, which is known for conferring various biological properties. The synthesis typically involves multi-step organic reactions, starting with the condensation of 3,5-dimethyl-1H-pyrazole and an appropriate aldehyde, followed by reaction with 4-oxo-4H-chromene-2-carboxylic acid under controlled conditions to yield the final product .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways. For instance, it has been shown to affect metabolic enzymes that are crucial for cellular functions.

- Receptor Modulation : The pyrazole ring can interact with receptors, modulating their activity and potentially influencing signaling pathways related to inflammation and cell growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various pathogens, indicating its potential as an antimicrobial agent.

- Biofilm Inhibition : It effectively inhibits biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which are known for their clinical relevance .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It demonstrates the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Structure–activity relationship (SAR) studies indicate that modifications in its structure can enhance its efficacy against cancer cell lines .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyrazole-ethylamine intermediate via nucleophilic substitution between 3,5-dimethylpyrazole and a bromoethylamine derivative.

- Step 2: Coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under reflux .

- Optimization Tips:

- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for coupling steps.

- Catalysts: Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of pyrazole methyl groups (δ 2.1–2.3 ppm for CH3), chromene carbonyl (δ 165–170 ppm), and ethyl linker protons (δ 3.5–4.0 ppm). Integrate signals to verify stoichiometry .

- IR Spectroscopy: Look for carboxamide C=O stretch (~1680 cm⁻¹) and chromene lactone C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HR-MS): Validate the molecular ion [M+H]+ with <5 ppm error .

- X-ray Crystallography (Advanced): Use SHELX software to resolve crystal packing and hydrogen-bonding motifs, which influence solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., variable IC50 values)?

Methodological Answer:

- Assay Standardization:

- Data Normalization:

- Normalize activity data to internal controls (e.g., % viability relative to untreated cells) and report mean ± SEM across ≥3 replicates .

- Address solubility issues by testing compounds in DMSO/PBS mixtures (<0.1% DMSO) to avoid false negatives .

Q. How can hydrogen-bonding patterns and crystal packing influence physicochemical properties?

Methodological Answer:

- Crystallography Insights:

- Analyze SHELX-refined structures to identify intermolecular interactions (e.g., N–H···O bonds between pyrazole and carboxamide groups) that enhance thermal stability .

- Use graph-set notation (e.g., R22(10) motifs) to classify hydrogen-bonding networks, which correlate with melting points and hygroscopicity .

- Solubility Prediction:

- Correlate crystal density (from X-ray data) with logP values. Low-density crystals (<1.3 g/cm³) often indicate higher aqueous solubility .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Focus on pyrazole and chromene moieties as key pharmacophores .

- QSAR Modeling:

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Root Causes:

- Variability in starting material purity (e.g., bromoethylamine hydrobromide vs. hydrochloride salts) .

- Moisture-sensitive intermediates: Use Schlenk lines for anhydrous conditions during coupling steps .

- Mitigation:

- Reproduce reactions with rigorously dried solvents (e.g., molecular sieves in DMF).

- Compare yields across peer-reviewed protocols and prioritize methods with detailed procedural notes (e.g., reaction time/temperature gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.